N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.10718249 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a trifluoromethyl group, and a pyrazole moiety. Its molecular formula is C18H18F3N3O2S, with a molecular weight of approximately 393.42 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including carbonic anhydrase and cyclooxygenases (COX), which are crucial in inflammatory processes.
- Calcium Channel Modulation : Similar sulfonamide derivatives have exhibited effects on calcium channels, influencing vascular resistance and perfusion pressure in cardiac tissues .
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, such as:
- Anticancer Properties : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related sulfonamide was shown to have an IC50 value of approximately 92.4 µM against multiple cancer types .
Compound | Activity | IC50 (µM) | Cell Line |
---|---|---|---|
This compound | Anticancer | TBD | Various |
4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular Effects | 0.001 nM | Isolated Rat Heart Model |
2-hydrazinocarbonyl-benzenesulfonamide | Endothelin Receptor Inhibitor | TBD | Rat Model |
Cardiovascular Effects
A study evaluated the impact of sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential therapeutic applications in managing cardiovascular diseases .
Antifungal Activity
Another investigation focused on the antifungal properties of structurally similar compounds. The findings revealed that these compounds effectively inhibited the growth of various fungi, including Fusarium graminearum and Botrytis cinerea, through mechanisms involving succinate dehydrogenase inhibition.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-25-18(10-11-23-25)15-7-5-14(6-8-15)9-12-24-28(26,27)17-4-2-3-16(13-17)19(20,21)22/h2-8,10-11,13,24H,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWDUEQJKPSIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.